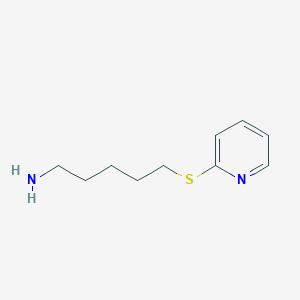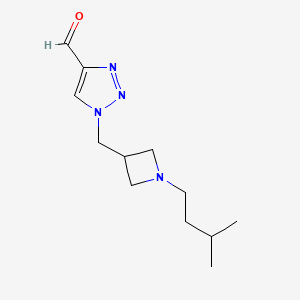
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O3 and a molecular weight of 191.98 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a furan ring, both of which are connected to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
The synthesis of (5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid typically involves the reaction of 3-methyl-1H-pyrazole with 2-furylboronic acid under specific conditions. One common method includes the use of palladium catalysts and bases in an inert atmosphere to facilitate the coupling reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene or ethanol, at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. Major products formed from these reactions depend on the specific reactants and conditions used but often include substituted pyrazole and furan derivatives.
Aplicaciones Científicas De Investigación
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid has several applications in scientific research:
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: In industrial applications, this compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active molecules . The molecular targets and pathways involved depend on the specific application and the structure of the target molecules.
Comparación Con Compuestos Similares
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
(4-Fluorophenyl)boronic acid: A boronic acid with a fluorinated phenyl group, used in the synthesis of fluorinated organic compounds.
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): A more complex boronic acid derivative with multiple aromatic rings, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of a pyrazole and furan ring, which imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
[5-(3-methylpyrazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-4-5-11(10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
Clave InChI |
FMWYCQYJTYVOMA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)N2C=CC(=N2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

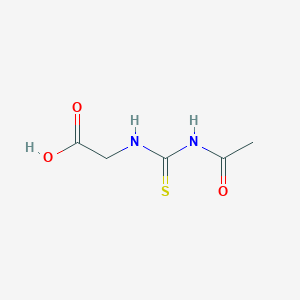
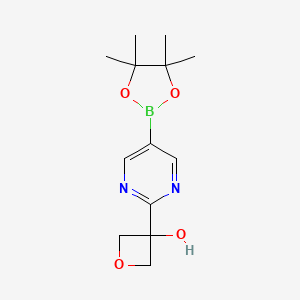

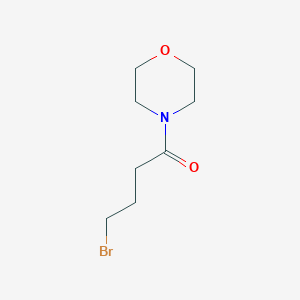
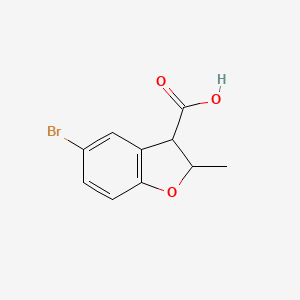
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
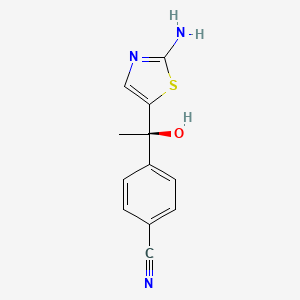
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
